molecular formula C17H14O3 B10842850 3-Benzyl-5-methoxychromen-2-one

3-Benzyl-5-methoxychromen-2-one

Cat. No.: B10842850
M. Wt: 266.29 g/mol
InChI Key: XJSXZFXFKVCTQS-UHFFFAOYSA-N
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Description

3-Benzyl-5-methoxychromen-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of chromen-2-one, featuring a benzyl group at the third position and a methoxy group at the fifth position. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-methoxychromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-benzylchromen-2-one with methoxy reagents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-methoxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-Benzyl-5-methoxychromen-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various biological effects, including changes in cellular signaling and gene expression .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Benzyl-5-methoxychromen-2-one stands out due to its unique methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-benzyl-5-methoxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-19-15-8-5-9-16-14(15)11-13(17(18)20-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI Key

XJSXZFXFKVCTQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)CC3=CC=CC=C3

Origin of Product

United States

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